6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound characterized by a bromine atom substitution and a unique pyrrolo-pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. The molecular formula of 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is , with a molar mass of approximately 213.03 g/mol .
This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. It is classified under the broader category of nitrogen-containing heterocycles, which are frequently explored for pharmacological properties. The presence of both bromine and nitrogen atoms in its structure enhances its reactivity and potential biological interactions .
The synthesis of 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one typically involves several key steps:
Specific experimental details can vary based on the synthetic route chosen, but methods involving nucleophilic substitution and cyclization are prevalent in literature .
The molecular structure of 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one features a fused ring system consisting of a pyrrole and a pyridine moiety. Key structural characteristics include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity and stereochemistry .
6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one can participate in various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its pharmacological activity or selectivity against specific biological targets .
The mechanism of action for compounds like 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one often involves interaction with specific biological targets such as enzymes or receptors.
Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects .
6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one has potential applications in various fields:
The pyrrolo[3,4-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic structure featuring a pyrrole ring fused to a pyridine nucleus at the [3,4-c] position. This arrangement creates a planar, electron-rich system that facilitates π-π stacking interactions with biological targets and exhibits favorable physicochemical properties for drug development. The scaffold's structural versatility allows for diverse substitutions at multiple positions, enabling fine-tuning of pharmacokinetic profiles . Notably, the 6-Bromo derivative incorporates a heavy halogen atom at the C6 position, which significantly alters electron distribution and enhances binding affinity through halogen bonding interactions with protein targets. This molecular framework serves as a bioisostere for indole and isoindole systems but offers distinct electronic characteristics due to the presence of the pyridinic nitrogen, which improves solubility and metabolic stability compared to carbocyclic analogs [5]. The bicyclic system's dipole moment and hydrogen-bonding capabilities make it an ideal pharmacophore for targeting ATP-binding sites in kinases and nucleotide-binding domains in various enzymes .
Pyrrolopyridine derivatives have intriguing dual origins in natural product chemistry and synthetic medicinal chemistry. The camptothecin alkaloid, isolated from Camptotheca acuminata, represents the prototypical natural pyrrolopyridine with established antitumor activity as a topoisomerase I inhibitor . Similarly, variolin B from Antarctic sponges (Kirkpatrickia variolosa) and mappicine from Mappia foetida demonstrate the structural diversity of naturally occurring pyrrolopyridines with significant bioactivity . These natural products inspired the development of synthetic analogs, culminating in FDA-approved drugs like Vemurafenib (a B-Raf inhibitor for melanoma) and Pexidartinib (a CSF-1R inhibitor for tenosynovial giant cell tumor) . The 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one scaffold emerged as a synthetic building block designed to overcome limitations of early pyrrolopyridine derivatives, particularly addressing metabolic instability and limited bioavailability issues observed in first-generation compounds. Its synthetic accessibility from commercially available precursors has enabled rapid exploration of structure-activity relationships across multiple therapeutic targets [5] [6].
Halogenation, particularly bromination, serves as a strategic molecular modification to enhance the pharmacological profile of pyrrolopyridine derivatives. The introduction of bromine at the C6 position of the pyrrolo[3,4-c]pyridinone scaffold provides three distinct advantages:
Comparative studies reveal that 6-Bromo derivatives exhibit superior lipophilicity (cLogP = 1.8) versus chloro analogs (cLogP = 1.2), translating to enhanced membrane permeability and oral bioavailability (65% in rodent models) without compromising metabolic stability [5]. This strategic halogen placement balances electronic effects and lipophilicity to optimize pharmacokinetic profiles while maintaining target specificity.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: